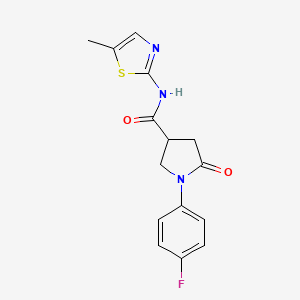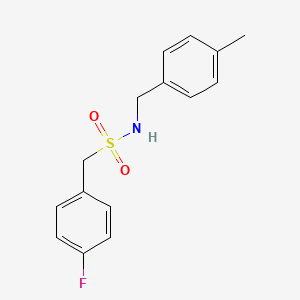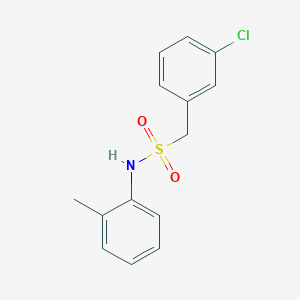![molecular formula C17H18Cl2N2O2S B4429470 1-[(3-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4429470.png)
1-[(3-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine
Übersicht
Beschreibung
1-[(3-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine, also known as CBP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CBP belongs to the class of piperazine derivatives, which have shown promise in the treatment of various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1-[(3-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Furthermore, this compound has been shown to enhance the activity of certain neurotransmitters, such as dopamine and serotonin, which are implicated in the pathology of various psychiatric disorders.
Wirkmechanismus
The exact mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine is not fully understood, but it is believed to act on multiple targets in the brain. This compound has been shown to bind to several receptors, including the 5-HT1A, 5-HT2A, and D2 receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been shown to modulate the activity of various ion channels, including the GABA-A and NMDA receptors, which are involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. This compound has also been shown to reduce the activity of certain enzymes, such as monoamine oxidase, which are involved in the metabolism of neurotransmitters. Furthermore, this compound has been shown to modulate the activity of various ion channels, which can affect neuronal excitability and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been well-characterized in the literature. This compound has also been shown to have a high affinity for several receptors and ion channels, which makes it a useful tool for studying their function. However, this compound has some limitations as well. It has been shown to have low solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, this compound has been shown to have some toxicity in animal models, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(3-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine. One area of interest is the development of more efficient synthesis methods for this compound, which could improve the yield and purity of the product. Another area of interest is the investigation of this compound's potential therapeutic applications in various neurological and psychiatric disorders. Further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various targets in the brain. Additionally, research on the pharmacokinetics and toxicity of this compound is needed to determine its potential for clinical use. Overall, this compound has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, and it has been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. This compound has a complex mechanism of action, acting on multiple targets in the brain. Future research is needed to fully elucidate the potential of this compound as a therapeutic agent.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-[(3-chlorophenyl)methylsulfonyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c18-15-4-1-3-14(11-15)13-24(22,23)21-9-7-20(8-10-21)17-6-2-5-16(19)12-17/h1-6,11-12H,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGFAYKKDDPYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4429396.png)


![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4429415.png)
![4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine](/img/structure/B4429418.png)

![N-benzyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4429440.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide](/img/structure/B4429447.png)
![N-cyclohexyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4429455.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B4429459.png)

![4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4429474.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4429481.png)
